11-Bromoundecyl methacrylate

Übersicht

Beschreibung

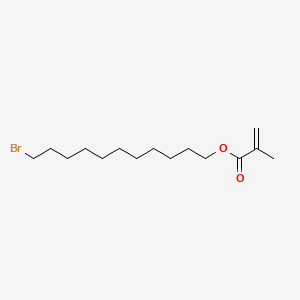

11-Bromoundecyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further linked to a methacrylate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-bromoundecyl methacrylate typically involves the esterification of 11-bromoundecanol with methacryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Reactants: 11-bromoundecanol and methacryloyl chloride.

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

Catalyst/Base: Triethylamine.

Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere to prevent polymerization of the methacryloyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom in 11-bromoundecyl methacrylate acts as a leaving group, enabling substitution with nucleophiles such as amines, thiols, and azides. Key reactions include:

-

Amine substitution : Reaction with tertiary amines (e.g., N,N,N',N'-tetramethylethylenediamine) yields quaternary ammonium derivatives, critical for synthesizing cationic polymers .

-

Thiol substitution : Potassium thiolate replaces bromine, forming thioether-linked polymers.

-

Azide substitution : Sodium azide generates azide-functionalized intermediates for click chemistry applications.

Representative Substitution Reactions

Polymerization Reactions

The methacrylate group undergoes free-radical polymerization, forming linear or cross-linked polymers. Common initiators include:

-

Azobisisobutyronitrile (AIBN) : Initiates polymerization in toluene at 70°C.

-

Benzoyl peroxide : Used in bulk or solution polymerization under inert atmospheres.

Polymerization Outcomes

| Initiator | Solvent | Temperature | Polymer Type | Application | Source |

|---|---|---|---|---|---|

| AIBN | Toluene | 70°C | Linear homopolymers | Surface coatings | |

| Benzoyl peroxide | Bulk | 80°C | Cross-linked networks | Hydrogels |

Nucleophilic Substitution (SN2)

The bromine atom undergoes bimolecular nucleophilic substitution (SN2), where nucleophiles attack the electrophilic carbon at the eleventh position. Steric hindrance from the undecyl chain slightly reduces reaction rates compared to shorter-chain analogs .

Free-Radical Polymerization

The methacrylate group participates in chain-growth polymerization:

-

Initiation : AIBN decomposes to generate radicals that abstract hydrogen from the methacrylate double bond.

-

Propagation : Radicals add to monomer units, extending the polymer chain.

-

Termination : Radical recombination or disproportionation halts growth .

Key Insight : Dissipative particle dynamics (DPD) simulations reveal that polymerization induces structural reorganization in bilayers, enhancing molecular order and stability .

Structural Effects on Reactivity

-

Alkyl chain length : Longer chains (C11) improve solubility in nonpolar solvents but slow substitution kinetics due to steric effects .

-

Bromine vs. other halogens : Bromine’s moderate electronegativity balances reactivity and stability, unlike more reactive iodine or less reactive chlorine analogs.

Comparative Analysis of Reaction Conditions

| Parameter | Substitution Reactions | Polymerization Reactions |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) | Nonpolar (toluene, ethyl acetate) |

| Temperature | 0–80°C | 60–80°C |

| Catalysts | Not required | Radical initiators (AIBN, BPO) |

| Yield Range | 75–88% | 70–90% |

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

Molecular Formula: C₁₅H₂₇BrO₂

Molecular Weight: 319.28 g/mol

IUPAC Name: 11-bromoundecyl 2-methylprop-2-enoate

Applications Overview

11-Bromoundecyl methacrylate finds diverse applications across several domains:

Polymer Chemistry

- Monomer for Polymer Synthesis: It serves as a key monomer for producing functionalized polymers and copolymers with tailored properties. These polymers can exhibit specific mechanical, thermal, or chemical characteristics, making them suitable for various applications.

- Polymerization Reactions: The methacrylate group can undergo free radical polymerization, allowing for the formation of homopolymers or copolymers with other monomers. This versatility enables the creation of materials with customized functionalities.

Surface Modification

- Functionalization of Surfaces: this compound is employed in modifying surfaces to introduce reactive sites for further functionalization. This application is crucial in fields such as biosensors and advanced coatings where enhanced surface properties are desired.

Biomedical Applications

- Drug Delivery Systems: The compound is utilized in developing drug delivery systems due to its ability to form hydrogels and other biocompatible materials. These systems can be designed to control the release of therapeutic agents.

- Tissue Engineering Scaffolds: Its properties make it suitable for creating scaffolds that support cell growth and tissue regeneration.

Material Science

- Advanced Materials Development: this compound is used in creating advanced materials that require specific physical properties, such as permeability or mechanical strength, applicable in various industrial sectors.

Case Studies

Several studies have explored the applications and implications of this compound:

- Microplastics Research:

-

Toxicological Assessments:

- While direct toxicological data on this compound is limited, similar brominated compounds have demonstrated varying degrees of toxicity to aquatic life, suggesting potential ecological risks associated with its use .

- Material Properties:

Wirkmechanismus

The mechanism of action of 11-bromoundecyl methacrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The bromine atom serves as a leaving group in substitution reactions, allowing the introduction of various functional groups. The methacrylate group participates in free radical polymerization, forming polymer chains or networks.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Polymerization: The methacrylate group undergoes radical initiation, propagation, and termination steps to form polymers.

Vergleich Mit ähnlichen Verbindungen

11-Bromoundecyl Acrylate: Similar structure but with an acrylate group instead of a methacrylate group.

11-Iodoundecyl Methacrylate: Contains an iodine atom instead of bromine, affecting its reactivity and applications.

11-Chloroundecyl Methacrylate: Contains a chlorine atom, offering different reactivity patterns compared to bromine.

Uniqueness: 11-Bromoundecyl methacrylate is unique due to the balance between the reactivity of the bromine atom and the polymerizability of the methacrylate group. This combination allows for versatile applications in polymer synthesis and functionalization.

Biologische Aktivität

11-Bromoundecyl methacrylate (PBMA) is a compound of significant interest in various scientific fields, particularly due to its unique chemical structure and potential applications in materials science and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with PBMA, including synthesis methods, reactivity, and implications in environmental studies.

Molecular Characteristics:

- Molecular Formula: C_{11}H_{19}BrO_2

- Molecular Weight: 249.18 g/mol

- IUPAC Name: this compound

The synthesis of PBMA typically involves the reaction of 11-bromoundecanol with methacrylic acid or its derivatives under specific conditions that may include catalysts and solvents like dichloromethane. This process allows for the introduction of the bromine atom, which significantly influences the compound's reactivity and biological interactions.

Reactivity Towards Nucleophiles

While specific biological activity data for PBMA is limited, its structure suggests notable reactivity towards nucleophiles. The presence of the bromine atom allows for substitution reactions, where bromine can be replaced by other nucleophiles such as hydroxide ions or amines. This characteristic is crucial for understanding its potential interactions within biological systems.

Environmental Impact and Microplastic Studies

Recent studies have highlighted PBMA's role in environmental pollution as a component of microplastics. In analyses of deep-sea sediments, PBMA accounted for approximately 23.63% of total microplastics detected . The persistence of these microplastics in aquatic environments raises concerns about their biological effects on marine organisms.

Case Studies

- Microplastics in Wastewater Treatment:

-

Toxicological Assessments:

- Although direct toxicological data on PBMA is scarce, compounds with similar structures have shown varying degrees of toxicity to aquatic life. For instance, brominated compounds are often associated with endocrine disruption in fish species, suggesting that PBMA may also pose risks to aquatic ecosystems .

Implications for Research and Industry

Materials Science Applications:

PBMA is utilized in the development of advanced materials due to its unique structural properties. Its ability to form polymers with controlled permeability makes it suitable for applications in drug delivery systems and coatings .

Medicinal Chemistry:

Researchers are exploring PBMA as a potential pharmaceutical intermediate. Its reactivity could facilitate the synthesis of novel therapeutic agents, particularly those targeting specific biological pathways influenced by halogenated compounds.

Summary Table: Properties and Applications of PBMA

| Property/Aspect | Details |

|---|---|

| Molecular Formula | C_{11}H_{19}BrO_2 |

| Molecular Weight | 249.18 g/mol |

| Key Reactivity | Substitution reactions with nucleophiles |

| Environmental Role | Component of microplastics |

| Applications | Materials science, medicinal chemistry |

Eigenschaften

IUPAC Name |

11-bromoundecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGPMDXXPUWUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187456 | |

| Record name | 11-Bromoundecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-49-2 | |

| Record name | 11-Bromoundecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Bromoundecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.